Formylmethylflavin

Übersicht

Beschreibung

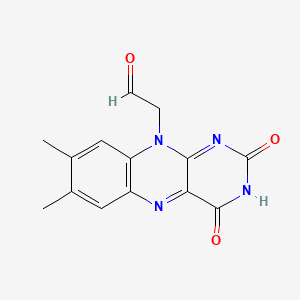

2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetaldehyde is a derivative of riboflavin (vitamin B2). It is a yellow, crystalline compound that plays a role in various biochemical processes. This compound is known for its involvement in redox reactions and is a key intermediate in the metabolism of riboflavin.

Wissenschaftliche Forschungsanwendungen

2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetaldehyde has several applications in scientific research:

Biochemistry: It is used to study the metabolism of riboflavin and its role in redox reactions.

Medicine: Research on this compound helps in understanding its potential therapeutic effects and its role in various metabolic disorders.

Industrial Applications: It is used in the production of riboflavin derivatives and other related compounds.

Wirkmechanismus

Target of Action

Formylmethylflavine (FMF) is a major intermediate in the photodegradation sequence of riboflavin . It primarily targets the photodegradation process of riboflavin, a vital nutrient for many organisms .

Mode of Action

FMF undergoes a bimolecular redox reaction upon photolysis . The second-order rate constants for this reaction range from 0.66 (in chloroform) to 2.44 M−1 s−1 (in water), indicating that the reaction rate is a linear function of the solvent dielectric constant .

Biochemical Pathways

FMF is involved in the photodegradation sequence of riboflavin . Upon photolysis, FMF produces lumichrome (LC) in organic solvents and LC and lumiflavin (LF) in aqueous solutions . This process is part of the broader biochemical pathways involving flavins, which are versatile biological chromophores involved in various biochemical pathways, including blue-light sensing proteins and the control of circadian rhythms .

Pharmacokinetics

It’s known that fmf undergoes photolysis in both aqueous and organic solvents . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be influenced by the type of solvent in which it is dissolved.

Result of Action

The primary result of FMF’s action is the production of LC and LF upon photolysis . These compounds are part of the photodegradation sequence of riboflavin . The rate of photolysis is governed by the solvation of an intermediate compound and is thus influenced by the dielectric constant of the medium .

Action Environment

The environment significantly influences the action of FMF. The rate of photolysis, and thus the production of LC and LF, is influenced by the dielectric constant of the medium . This means that the solvent in which FMF is dissolved can affect its rate of reaction and the resulting products .

Biochemische Analyse

Biochemical Properties

7,8-Dimethyl-10-formylmethylisoalloxazine is primarily involved in reduction reactions. It is reduced to 7,8-dimethyl-10-(2′-hydroxyethyl)isoalloxazine by an enzyme present in the soluble fraction of liver and kidney . This enzyme is distinct from the normal hepatic alcohol dehydrogenase as it uses NADPH rather than NADH as a cofactor . The compound’s interaction with this enzyme highlights its role in the metabolic pathways of riboflavin.

Cellular Effects

7,8-Dimethyl-10-formylmethylisoalloxazine has been shown to influence various cellular processes. It is involved in the reduction reactions within liver and kidney cells, affecting cellular metabolism . The compound’s reduction to 7,8-dimethyl-10-(2′-hydroxyethyl)isoalloxazine indicates its role in maintaining cellular redox balance. Additionally, its interaction with NADPH-dependent enzymes suggests its involvement in cellular signaling pathways and gene expression regulation.

Molecular Mechanism

The molecular mechanism of 7,8-Dimethyl-10-formylmethylisoalloxazine involves its reduction by a specific enzyme in the liver and kidney . This enzyme catalyzes the conversion of the compound to 7,8-dimethyl-10-(2′-hydroxyethyl)isoalloxazine using NADPH as a cofactor . This reaction is crucial for the compound’s role in maintaining cellular redox balance and influencing metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7,8-Dimethyl-10-formylmethylisoalloxazine have been observed to change over time. The compound is stable under specific conditions, but its reduction to 7,8-dimethyl-10-(2′-hydroxyethyl)isoalloxazine can be influenced by the presence of the enzyme and NADPH . Long-term studies have shown that the compound’s effects on cellular function can vary, with potential implications for cellular metabolism and redox balance.

Dosage Effects in Animal Models

The effects of 7,8-Dimethyl-10-formylmethylisoalloxazine in animal models vary with different dosages. At lower doses, the compound supports normal metabolic functions and redox balance. At higher doses, it may exhibit toxic or adverse effects, potentially disrupting cellular metabolism and causing oxidative stress . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

7,8-Dimethyl-10-formylmethylisoalloxazine is involved in the metabolic pathways of riboflavin. It is reduced to 7,8-dimethyl-10-(2′-hydroxyethyl)isoalloxazine by an NADPH-dependent enzyme in the liver and kidney . This reaction is crucial for maintaining cellular redox balance and supporting metabolic functions. The compound’s involvement in these pathways underscores its significance in biochemical processes.

Transport and Distribution

The transport and distribution of 7,8-Dimethyl-10-formylmethylisoalloxazine within cells and tissues are facilitated by specific transporters and binding proteins. These interactions ensure the compound’s proper localization and accumulation in target tissues, such as the liver and kidney . The compound’s distribution is essential for its role in metabolic pathways and cellular redox balance.

Subcellular Localization

7,8-Dimethyl-10-formylmethylisoalloxazine is localized within the soluble fraction of liver and kidney cells . This subcellular localization is crucial for its interaction with the NADPH-dependent enzyme that catalyzes its reduction. The compound’s presence in these specific compartments ensures its effective participation in metabolic pathways and maintenance of cellular redox balance.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with riboflavin or its derivatives.

Oxidation: The riboflavin is oxidized to form 7,8-dimethyl-10-formylmethylisoalloxazine. This step often requires specific oxidizing agents and controlled conditions to ensure the desired product is obtained.

Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of 2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetaldehyde may involve large-scale oxidation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form different derivatives.

Reduction: It can be reduced to form 7,8-dimethyl-10-(2′-hydroxyethyl)isoalloxazine.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

Solvents: Reactions are typically carried out in solvents like ethanol, methanol, or water, depending on the specific reaction requirements.

Major Products

Reduction Product: 7,8-Dimethyl-10-(2′-hydroxyethyl)isoalloxazine.

Oxidation Products: Various oxidized derivatives depending on the extent and conditions of the oxidation process.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Riboflavin (Vitamin B2): The parent compound from which 2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetaldehyde is derived.

Flavin Mononucleotide (FMN): Another derivative of riboflavin involved in redox reactions.

Flavin Adenine Dinucleotide (FAD): A coenzyme derived from riboflavin that plays a crucial role in various metabolic processes.

Uniqueness

2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetaldehyde is unique due to its specific structure and role as an intermediate in the metabolism of riboflavin. Its ability to undergo various chemical reactions and its involvement in redox processes make it a valuable compound for research and industrial applications.

Biologische Aktivität

2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetaldehyde is a complex organic compound that has garnered attention due to its potential biological activities. This compound is structurally related to riboflavin and other pteridine derivatives, which are known for their roles in various biological processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetaldehyde is , with a molecular weight of approximately 284.27 g/mol. The compound features a pteridine core structure which is significant for its biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities primarily through the following mechanisms:

- Inhibition of DNA Binding : One notable study demonstrated that derivatives of this compound inhibit the DNA binding of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses and cell survival. Specifically, the compound inhibited NF-κB p50 binding to DNA by approximately 23% compared to control samples at a concentration of 100 µM .

- Antioxidant Properties : Compounds similar to 2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetaldehyde have been shown to exhibit antioxidant properties. This is crucial in mitigating oxidative stress and preventing cellular damage associated with various diseases.

- Enzyme Interaction : The compound may also interact with various enzymes involved in metabolic pathways. Its structural similarity to riboflavin suggests potential roles as a cofactor or inhibitor in enzymatic reactions.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

Therapeutic Potential

The biological activities exhibited by 2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetaldehyde suggest several therapeutic applications:

- Anti-inflammatory Agents : Due to its inhibition of NF-κB binding, this compound could be explored as a potential anti-inflammatory agent.

- Antioxidants in Disease Prevention : Its antioxidant properties may position it as a candidate for preventing diseases related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

- Cancer Therapeutics : The ability to inhibit key transcription factors and enzymes may provide avenues for developing new cancer therapies targeting metabolic pathways.

Eigenschaften

IUPAC Name |

2-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3/c1-7-5-9-10(6-8(7)2)18(3-4-19)12-11(15-9)13(20)17-14(21)16-12/h4-6H,3H2,1-2H3,(H,17,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZWNAFEXXLJDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195287 | |

| Record name | 7,8-Dimethyl-10-formylmethylisoalloxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4250-90-2 | |

| Record name | 7,8-Dimethyl-10-formylmethylisoalloxazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004250902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formylmethylflavine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7,8-Dimethyl-10-formylmethylisoalloxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.